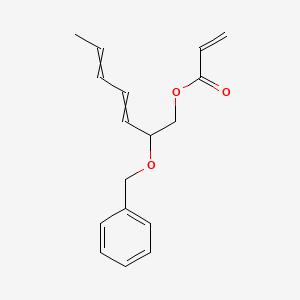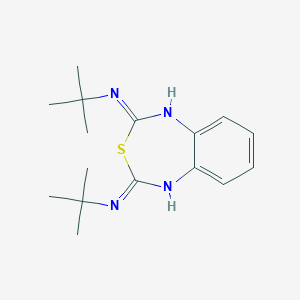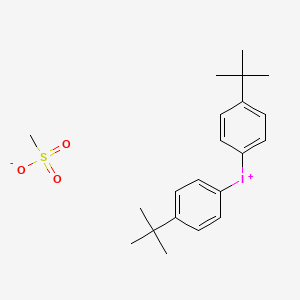
Bis(4-tert-butylphenyl)iodanium methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-tert-butylphenyl)iodanium methanesulfonate is an organoiodine compound that is widely used in various chemical applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium methanesulfonate typically involves the reaction of iodine with 4-tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) to room temperature. Trifluoromethanesulfonic acid (TfOH) is then added to the reaction mixture to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-tert-butylphenyl)iodanium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound is known for its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include m-CPBA, TfOH, and various nucleophiles. Reaction conditions typically involve low to moderate temperatures and the use of solvents like dichloromethane or diethyl ether .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodinated aromatic compounds, while substitution reactions can produce a variety of substituted aromatic derivatives.
Applications De Recherche Scientifique
Bis(4-tert-butylphenyl)iodanium methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a cationic photoinitiator and photoacid generator in polymer chemistry and materials science.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a precursor in the synthesis of medicinal compounds.
Industry: The compound finds applications in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Bis(4-tert-butylphenyl)iodanium methanesulfonate involves the generation of reactive intermediates upon exposure to light or heat. These intermediates can initiate various chemical reactions, such as polymerization or cross-linking, by interacting with molecular targets and pathways in the reaction medium .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-tert-butylphenyl)iodanium methanesulfonate is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of its ability to generate reactive intermediates efficiently and its compatibility with a wide range of solvents and reaction conditions .
Propriétés
Numéro CAS |
565469-32-1 |
|---|---|
Formule moléculaire |
C21H29IO3S |
Poids moléculaire |
488.4 g/mol |
Nom IUPAC |
bis(4-tert-butylphenyl)iodanium;methanesulfonate |
InChI |
InChI=1S/C20H26I.CH4O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-5(2,3)4/h7-14H,1-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JPAKGNVYASTTEN-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


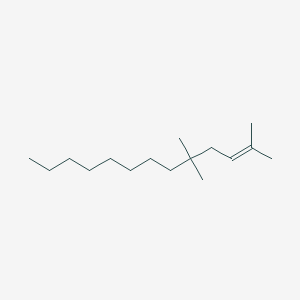
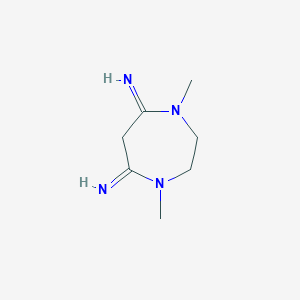
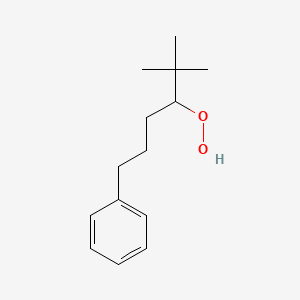
![2-[(4-Methylbenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14223479.png)
![Piperidine, 1-[(1-cyanocyclopropyl)carbonyl]-](/img/structure/B14223481.png)

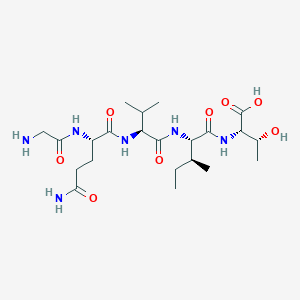
![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
